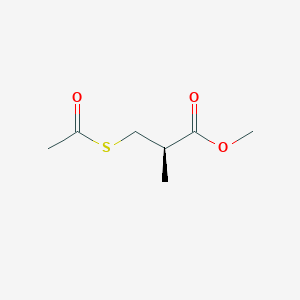

Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate

Description

Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate (CAS: 86961-07-1) is a chiral ester characterized by an acetylthio (-SCOCH₃) group at the third carbon and a methyl substituent at the second carbon of the propionate backbone. Its (R)-configuration confers stereospecificity, making it a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s unique structure enables participation in thiol-mediated reactions and enzyme interactions, distinguishing it from analogs .

Properties

IUPAC Name |

methyl (2R)-3-acetylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXYWRPJDYJIPT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CSC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448010 | |

| Record name | Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86961-07-1 | |

| Record name | Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate typically involves the esterification of ®-3-(Acetylthio)-2-methylpropionic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate can undergo various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The acetylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate involves its interaction with specific molecular targets. The acetylthio group can interact with thiol groups in proteins, potentially modifying their activity. The ester group can be hydrolyzed to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate and related compounds:

Stereochemical Influences

The (R)-configuration of this compound is critical for its biological activity. For example, its (S)-enantiomer shows diminished binding affinity to enzymes like amino acid oxidases, which are implicated in neurodegenerative disease pathways .

Functional Group Modifications

- Ethyl vs. Methyl Ester: Replacing the methyl ester with an ethyl group (Ethyl (R)-3-(Acetylthio)-2-methylpropionate) increases molecular weight (178.25 g/mol vs. 164.22 g/mol) and solubility in non-polar solvents, altering its pharmacokinetic profile .

- Acetylthio vs. Bromine: Substituting the acetylthio group with bromine (Methyl 3-bromobutanoate) shifts reactivity toward nucleophilic substitutions, making it useful in alkylation reactions rather than thiol-mediated processes .

Q & A

Synthesis and Optimization

Basic Question: What are the common synthetic routes for preparing Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate, and what reagents are typically employed? Methodological Answer: The compound is synthesized via thioesterification of mercapto precursors. A typical route involves reacting (R)-3-mercapto-2-methylpropionic acid with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylthio intermediate, followed by esterification with methanol under acidic conditions. Alternative methods include using methyl 3-mercapto-2-methylpropionate (CAS 4131-76-4) and acetylating the thiol group . Reaction optimization often requires anhydrous conditions to prevent hydrolysis of the thioester .

Advanced Question: How can enantiomeric purity be ensured during synthesis, and what catalysts or chiral auxiliaries are effective for minimizing racemization? Methodological Answer: Enantiomeric purity is critical due to the (R)-configuration. Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution (e.g., lipases) can enhance stereoselectivity . Monitoring optical rotation and chiral HPLC (e.g., Chiralpak® columns) is recommended for purity assessment. Racemization risks increase at elevated temperatures; thus, reactions should be conducted below 40°C .

Characterization and Analytical Techniques

Basic Question: What spectroscopic methods are standard for characterizing this compound? Methodological Answer:

- NMR : H NMR (δ 1.3–1.4 ppm for methyl groups, δ 3.7 ppm for methoxy, δ 4.1–4.3 ppm for thioester protons) and C NMR (δ 170–175 ppm for carbonyl groups) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 177.1 (CHOS) .

Advanced Question: How can X-ray crystallography or computational modeling resolve ambiguities in stereochemical assignments? Methodological Answer: Single-crystal X-ray diffraction is definitive for confirming the (R)-configuration. For computational validation, density functional theory (DFT) calculations can predict NMR chemical shifts and compare them to experimental data. NIST’s Chemistry WebBook provides reference spectra for cross-validation .

Stability and Handling

Basic Question: What are the key stability concerns for this compound under laboratory conditions? Methodological Answer: The acetylthio group is prone to hydrolysis, particularly in aqueous or basic environments. Storage at 0–6°C in anhydrous solvents (e.g., dichloromethane) under nitrogen is advised. Decomposition products include 3-mercapto-2-methylpropionic acid (CAS 26473-47-2), detectable via TLC or GC-MS .

Advanced Question: How can kinetic studies inform storage protocols and reaction design to mitigate degradation? Methodological Answer: Pseudo-first-order kinetics experiments under varying pH and temperature conditions can quantify degradation rates. For example, Arrhenius plots derived from accelerated stability testing (40–60°C) predict shelf-life at lower temperatures .

Applications in Research

Basic Question: What role does this compound play as a chiral building block in organic synthesis? Methodological Answer: It serves as a precursor for thiol-containing pharmaceuticals and agrochemicals. The thioester moiety participates in Michael additions or nucleophilic acyl substitutions, enabling asymmetric C–S bond formation .

Advanced Question: How is it utilized in the synthesis of enantiomerically pure β-lactams or protease inhibitors? Methodological Answer: The acetylthio group acts as a leaving group in ring-closing metathesis or palladium-catalyzed cross-couplings. For β-lactam synthesis, it facilitates stereocontrolled cyclization via Mitsunobu reactions .

Data Contradictions and Validation

Basic Question: How should researchers address discrepancies in reported physical properties (e.g., melting points, optical rotation)? Methodological Answer: Cross-validate data using authoritative sources like NIST or peer-reviewed journals. For example, optical rotation values ([α]) may vary due to solvent polarity; always report solvent and concentration .

Advanced Question: What statistical methods are suitable for reconciling conflicting kinetic or thermodynamic data? Methodological Answer: Multivariate analysis (e.g., PCA) or Bayesian statistics can identify outliers in datasets. Collaborative interlaboratory studies improve reproducibility, as seen in EFSA’s guidelines for flavoring agents .

Safety and Regulatory Compliance

Basic Question: What safety protocols are recommended for handling this compound? Methodological Answer: Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation. Safety data sheets (SDS) for analogous compounds (e.g., methyl isobutyrate) recommend immediate washing with soapy water upon contact .

Advanced Question: How can researchers align their workflows with ethical guidelines for hazardous chemical use? Methodological Answer: Adhere to TCPS 2 guidelines for lab safety, including waste disposal protocols for sulfur-containing compounds. Document risk assessments and obtain institutional ethics approvals for studies involving human-derived enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.